molecular formula C8H6F2O3 B1463626 Methyl 2,6-difluoro-3-hydroxybenzoate CAS No. 1214332-41-8

Methyl 2,6-difluoro-3-hydroxybenzoate

Cat. No.: B1463626
CAS No.: 1214332-41-8
M. Wt: 188.13 g/mol
InChI Key: IJXKUYJHKDPVBN-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-difluorophenol is coupled with a suitable aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous-flow reactors are often employed to enhance reaction efficiency and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-difluoro-3-hydroxybenzaldehyde.

    Reduction: 2,6-difluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-difluoro-3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Methyl 2,6-difluoro-3-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 2,6-difluoro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position.

    Methyl 2,6-difluoro-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Methyl 2,6-dichloro-3-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine atoms.

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .

Biological Activity

Methyl 2,6-difluoro-3-hydroxybenzoate (C8H7F2O3) is an organic compound notable for its unique structural characteristics, which include two fluorine atoms and a hydroxyl group. These features significantly influence its biological activity and potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C8H7F2O3
  • Functional Groups : Hydroxy (-OH) and ester (-COOCH3)
  • Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances lipophilicity and can alter biological activity compared to non-fluorinated analogs.

This compound is primarily investigated for its potential as an enzyme inhibitor . The mechanism of action involves:

  • Binding Affinity : The fluorine atoms enhance binding affinity towards specific enzymes by interacting with active or allosteric sites.
  • Inhibition of Enzyme Activity : This compound may prevent substrate binding and subsequent catalytic activity, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant potential in inhibiting bacterial enzymes. For instance:

  • FtsZ Protein Inhibition : It has been studied as an allosteric inhibitor of the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the compound's structural properties contribute to its inhibitory effects .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Microbial Metabolism : Certain studies suggest that derivatives of hydroxybenzoic acid can be metabolized by specific bacteria, indicating potential use in environmental biochemistry .
  • Antimicrobial Activity : Related compounds have been evaluated for their ability to combat bacterial infections, positioning this compound as a candidate for further exploration in this area .

Case Study: Molecular Docking Analysis

A detailed molecular docking study compared this compound with other similar compounds. Key findings included:

  • Non-planarity : The presence of fluorine caused a dihedral angle of -27° between the carboxamide and the aromatic ring, influencing binding interactions.
  • Inhibitory Potency : The study highlighted that modifications to the fluorinated benzamide motif significantly affected inhibitory potency against FtsZ .

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

Application AreaDescription
Medicinal Chemistry Potential anti-inflammatory and antimicrobial agent.
Biochemistry Investigated for enzyme inhibition mechanisms.
Environmental Science Possible use in bioremediation due to microbial metabolism capabilities.
Pharmaceutical Industry Intermediate in the synthesis of novel therapeutic agents.

Properties

IUPAC Name

methyl 2,6-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXKUYJHKDPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid (see example 2) (7 g, 21.1 mmol, 1.0 eq) in MeOH (100 mL) was added SOCl2 (10 mL) dropwise. The reaction mixture was heated at reflux for 3 h, then cooled and the solvent removed in vacuo. Water was added and the aqueous layer was extracted with EtOAc. The organic extract was washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a solid (3 g, 75%) which was used in the next step without further purification.
Name
2,6-difluoro-3-triisopropylsilyloxy-benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 2,4-difluoro-1-(methoxymethoxy)benzene (2.00 g, 11.5 mmol) in THF (30 mL) under nitrogen at −70° C. was added a solution of n-butyllithium in hexanes (1.4 M, 8.20 mL, 11.48 mmol) dropwise over 10 min. The mixture was stirred at −70° C. for 1.5 hr and was then decanted onto freshly pulverized dry ice (˜20 g). Once the effervescence had subsided the mixture was allowed to warm to RT and water (20 mL) was added. The aq solution was extracted twice with ether and was then acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting suspension was sonicated for 5 min and was then extracted twice with DCM and the combined DCM extracts were dried (MgSO4) and evaporated in vacuo. The residue was triturated with a mixture of isohexane and ether (50:3 v/v) to furnish 2,6-difluoro-3-(methoxymethoxy)benzoic acid as a white solid (1.99 g, 77% yield); Rt 2.31 min (Method 1, basic); m/z 219 (M+H)+ (ES+), which was used directly in the next step (below). To a solution of 2,6-difluoro-3-(methoxymethoxy)benzoic acid (2.74 g, 12.6 mmol) in MeOH (50 mL) was added TMS-Cl (7.94 mL, 62.8 mmol) dropwise and the resulting colourless solution heated at reflux for 3 hr. The resulting mixture was cooled to RT and was then evaporated in vacuo and the residue was subjected to SCX capture and release to afford methyl 2,6-difluoro-3-hydroxybenzoate as a white solid (2.38 g, 100%); Rt 2.29 min (Method 1, basic); m/z 187 (M−H)− (ES−).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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